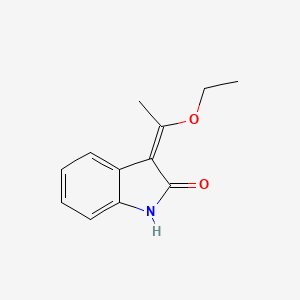
3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound. It has a broad range of applications in the field of organic chemistry, pharmaceuticals, and agrochemicals. The compound is known for its unique chemical structure, which makes it an important building block for various organic molecules.
Wirkmechanismus
The mechanism of action of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. For example, this compound derivatives have been shown to inhibit cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. Oxindole derivatives have also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which is a target for anticancer drugs.
Biochemical and physiological effects:
Oxindole has been shown to have various biochemical and physiological effects on the body. For example, this compound derivatives have been shown to reduce inflammation, pain, and fever, by inhibiting the production of prostaglandins. Oxindole derivatives have also been shown to induce apoptosis, a process of programmed cell death, which is a target for anticancer drugs. Oxindole derivatives have also been shown to have antiviral activity, by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Oxindole has several advantages for lab experiments. It is readily available, inexpensive, and has a broad range of applications. However, it has some limitations, such as low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has some toxicity concerns, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one. One direction is to develop new this compound derivatives with improved biological activities and pharmacokinetic properties. Another direction is to explore the mechanism of action of this compound and its derivatives, to better understand their biochemical and physiological effects. Additionally, the use of this compound derivatives as agrochemicals for the treatment of plant diseases is an area of interest.
Synthesemethoden
The synthesis of 3-(1-ethoxyethylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of aniline with isatin. The reaction takes place in the presence of a suitable catalyst and solvent. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The purity of the product can be improved by using different purification techniques, such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
Oxindole has been extensively studied for its biological activities, such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities. It has been used as a lead compound for the development of various drugs, such as indomethacin, a nonsteroidal anti-inflammatory drug, and idarubicin, an anticancer drug. Oxindole derivatives have also been used as agrochemicals for the treatment of plant diseases.
Eigenschaften
IUPAC Name |
(3Z)-3-(1-ethoxyethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-8(2)11-9-6-4-5-7-10(9)13-12(11)14/h4-7H,3H2,1-2H3,(H,13,14)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGHTSNYWYREJ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C2=CC=CC=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\1/C2=CC=CC=C2NC1=O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

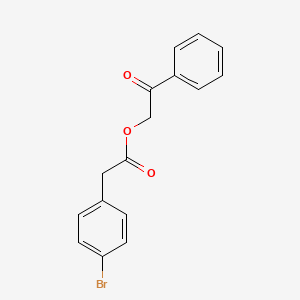
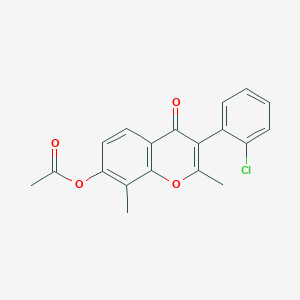

![N-benzyl-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5862528.png)
![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)

![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
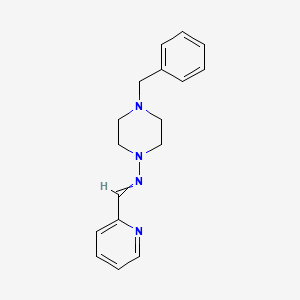
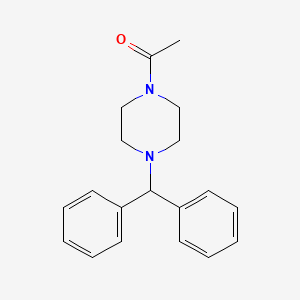
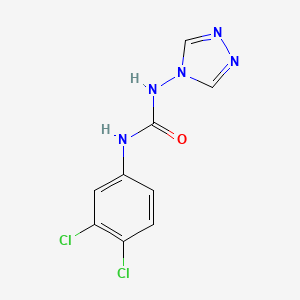
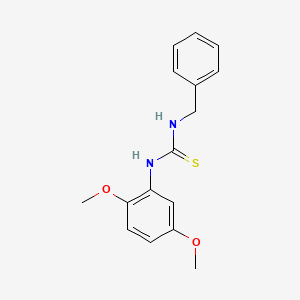
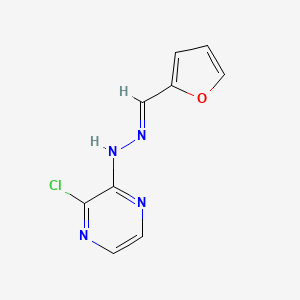
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)